molecular formula C16H23N5O2 B2580445 3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 714946-42-6

3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B2580445
Numéro CAS: 714946-42-6
Poids moléculaire: 317.393
Clé InChI: FKKMTCWMVZSZOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the purine-2,6-dione (xanthine) family, characterized by a bicyclic core with substitutions at positions 3, 7, and 8. Key structural features include:

  • Position 3: Methyl group.
  • Position 7: 2-Methylallyl (a branched allyl group).
  • Position 8: 3-Methylpiperidin-1-yl (a nitrogen-containing heterocycle with a methyl substituent).

This substitution pattern distinguishes it from classical xanthines (e.g., caffeine, theophylline) and confers unique physicochemical and biological properties. Its synthesis likely involves nucleophilic substitution or condensation reactions at positions 7 and 8, as seen in related compounds .

Propriétés

IUPAC Name

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-10(2)8-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-6-11(3)9-20/h11H,1,5-9H2,2-4H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKMTCWMVZSZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is constructed through nucleophilic substitution reactions.

    Introduction of the Methyl Group: Methylation of the purine core can be achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Allylation: The 2-methylallyl group can be introduced via an allylation reaction using an appropriate allyl halide and a palladium catalyst.

    Piperidinyl Substitution: The 3-methylpiperidin-1-yl group is introduced through a nucleophilic substitution reaction, often using a piperidine derivative and a suitable leaving group on the purine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Catalysts and reagents would be chosen to minimize cost and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and allyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the double bonds in the allyl group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: The purine core can undergo various substitution reactions, including halogenation and nucleophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, H₂/Pd

    Substitution: Alkyl halides, bases (e.g., NaOH, K₂CO₃), palladium catalysts

Major Products

    Oxidation: Formation of carboxylic acids or ketones from the oxidation of methyl and allyl groups.

    Reduction: Saturated hydrocarbons from the reduction of double bonds.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its interactions with nucleic acids and proteins. Its purine core suggests potential as a ligand for enzymes or receptors involved in nucleotide metabolism.

Medicine

Medically, derivatives of this compound could be explored for their pharmacological properties, including potential antiviral, anticancer, or anti-inflammatory activities. The presence of the piperidinyl group is particularly interesting for drug design, as it is a common motif in many bioactive molecules.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as a precursor for specialty chemicals. Its unique structure may impart desirable properties to polymers or other materials.

Mécanisme D'action

The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The purine core could mimic natural nucleotides, potentially interfering with DNA or RNA synthesis. The piperidinyl group might enhance binding affinity to certain proteins, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Analysis at Key Positions

Table 1: Substituent Variations in Purine-2,6-dione Derivatives
Compound Name Position 7 Substituent Position 8 Substituent Biological Activity/Application Reference
Target Compound 2-Methylallyl 3-Methylpiperidin-1-yl Not explicitly reported N/A
Linagliptin But-2-yn-1-yl 3-Aminopiperidin-1-yl DPP-4 inhibitor (antidiabetic)
1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy) Methyl 6-Methylpyridin-2-yloxy Analgesic (CNS activity abolished)
7-Isopentyl-1,3-dimethylpurine-2,6-dione Isopentyl Hydroxymethyl (oxidized to aldehyde) ALDH inhibitor (NCT-501)
8-(4-Methoxybenzylamino)-3-methyl-7-(2-methylallyl) 2-Methylallyl 4-Methoxybenzylamino Structural analog (no activity data)
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(2-methylallyl) 2-Methylallyl 3,5-Dimethylpyrazol-1-yl Research chemical
Key Observations:
  • Position 7 : The 2-methylallyl group in the target compound is less common than but-2-yn-1-yl (linagliptin) or isopentyl groups. This substitution may enhance lipophilicity compared to smaller alkyl chains.
  • Position 8: The 3-methylpiperidin-1-yl group contrasts with aminopiperidinyl (linagliptin) or pyridinyloxy moieties. The methyl group on the piperidine ring could reduce polarity and alter receptor binding kinetics.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Reference
Target Compound 315.39 ~2.5 Low (lipophilic) N/A
Linagliptin 472.54 1.8 Moderate
8-(4-Methoxybenzylamino) analog 347.39 ~2.8 Low
NCT-501 (7-isopentyl-8-aldehyde) 279.32 ~1.9 Moderate
Key Observations:
  • The target compound’s molecular weight (~315 g/mol) and predicted LogP (~2.5) suggest moderate lipophilicity, suitable for blood-brain barrier penetration if required.
  • Compared to linagliptin, the absence of a quinazolinylmethyl group reduces molecular weight and complexity.

Activité Biologique

3-Methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Its unique structure, characterized by various functional groups, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a purine core with several substituents:

  • Methyl group at position 3
  • Methylallyl group at position 7
  • Methylpiperidinyl group at position 8

The structural formula can be represented as follows:

C16H23N5O2\text{C}_{16}\text{H}_{23}\text{N}_{5}\text{O}_{2}

The biological activity of this compound is hypothesized to involve interactions with nucleic acids and proteins. The purine core may mimic natural nucleotides, potentially interfering with DNA or RNA synthesis. Additionally, the piperidinyl group could enhance binding affinity to specific proteins, influencing various signal transduction pathways .

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological properties:

  • Antiviral Activity : Preliminary studies suggest potential antiviral effects, possibly through inhibition of viral replication mechanisms.
  • Anticancer Potential : The compound's structure indicates possible interactions with enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Its ability to modulate immune responses may contribute to anti-inflammatory activities.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of viral replication in preliminary tests
AnticancerPotential interactions with cancer-related enzymes
Anti-inflammatoryModulation of immune responses

Anticancer Research

Research has shown that purine derivatives can act as inhibitors of various kinases involved in cancer progression. A related compound demonstrated significant cytotoxicity against cancer cell lines with an IC50 in the nanomolar range . This suggests that this compound could have similar anticancer properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:
The synthesis of xanthine derivatives like this compound typically involves nucleophilic substitution reactions at the 8-position of a brominated precursor. For example:

  • Start with 8-bromo-1,3-dimethylxanthine ( ).
  • React with nucleophilic reagents (e.g., 3-methylpiperidine) under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) to substitute the bromine at the 8-position ( ).
  • Introduce the 2-methylallyl group at the 7-position via alkylation using 2-methylallyl bromide in the presence of a phase-transfer catalyst ( ).
  • Purify via silica gel chromatography using hexanes/ethyl acetate gradients ( ).
    Key Validation: Confirm structure using 1H NMR^{1}\text{H NMR} (e.g., δ 7.84 ppm for purine protons) and HRMS (e.g., [M+H]+^+ at m/z 301.1408) ( ).

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., receptor isoforms, cell-line differences). To address this:

  • Standardize Assay Conditions: Use consistent cell lines (e.g., HEK293 for adenosine receptor studies) and buffer systems ( ).
  • Validate Target Engagement: Employ competitive binding assays (e.g., radioligand displacement with 3H^3\text{H}-DPCPX for adenosine A1_1 receptors) to confirm direct interactions ( ).
  • Cross-Check with Computational Models: Use ChemAxon’s Chemicalize.org to predict logP, pKa, and binding affinities, aligning with experimental IC50_{50} values ( ).
    Example: Discrepancies in IC50_{50} values may reflect differences in membrane permeability or off-target effects, necessitating SPR (surface plasmon resonance) for kinetic validation ( ).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR: Identify carbonyl stretches (1650–1700 cm1^{-1}) and aliphatic C-H stretches (2850–2968 cm1^{-1}) ( ).
  • 1H NMR^{1}\text{H NMR}: Key signals include:
    • δ 2.74 ppm (3-methylpiperidinyl N-CH3_3),
    • δ 3.41–3.62 ppm (xanthine N-CH3_3 groups),
    • δ 4.52 ppm (2-methylallyl CH2_2) ( ).
  • HRMS: Confirm molecular formula (e.g., C19_{19}H23_{23}BrN6_6O2_2 for related analogs) with <5 ppm mass error ( ).

Advanced: How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?

Methodological Answer:

  • Systematic Substituent Variation: Modify the 8-position (e.g., replace 3-methylpiperidine with morpholine) and 7-position (e.g., substitute 2-methylallyl with propargyl) ( ).
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with His278 in adenosine A2A_{2A} receptors) ( ).
  • Data Correlation: Cross-reference synthetic yields, logD (octanol/water), and IC50_{50} values in a table (Example Below):
Analog8-Substituent7-SubstituentlogDIC50_{50} (nM)
13-Methylpiperidine2-Methylallyl1.215.3
2MorpholinePropargyl0.842.7

Note: Lower logD correlates with improved solubility but reduced membrane permeability ( ).

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the 2-methylallyl group ( ).
  • Use amber vials to avoid photodegradation of the purine core ( ).
  • Confirm stability via monthly HPLC-UV analysis (λ = 254 nm) to detect degradation products ( ).

Advanced: How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer:

  • Experimental Framework ( ):
    • Abiotic Degradation: Test hydrolysis (pH 4–9 buffers, 25°C) and photolysis (UV light, 300–400 nm).
    • Biotic Degradation: Use OECD 301D respirometry with activated sludge to measure biodegradation (% ThOD).
    • Ecotoxicology: Conduct Daphnia magna acute toxicity (48h EC50_{50}) and algal growth inhibition (72h IC50_{50}) assays.
  • Data Interpretation: Compare half-life (t1/2_{1/2}) and bioaccumulation factor (BCF) against regulatory thresholds (e.g., EU REACH).

Basic: What computational tools are suitable for predicting the pharmacokinetics of this compound?

Methodological Answer:

  • ADME Prediction: Use SwissADME to estimate bioavailability (e.g., % human intestinal absorption >70%), CYP450 inhibition ( ).
  • Metabolic Sites: Identify labile positions (e.g., 8-piperidinyl N-demethylation) using GLORYx or similar platforms ( ).
  • Toxicity Screening: Apply ProTox-II for hepatotoxicity and Ames mutagenicity predictions ( ).

Advanced: How can researchers address low yields in the final alkylation step of synthesis?

Methodological Answer:

  • Optimization Strategies:
    • Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics ( ).
    • Replace traditional solvents with ionic liquids (e.g., [BMIM][BF4_4]) to enhance nucleophilicity ( ).
    • Employ directing groups (e.g., Boc-protected amines) to improve regioselectivity ( ).
  • Yield Analysis: Compare LC-MS peak areas before/after purification to quantify losses ( ).

Basic: What are the key considerations for designing in vivo studies with this compound?

Methodological Answer:

  • Dosing Regimen: Calculate based on human equivalent dose (HED) using allometric scaling (e.g., mouse-to-human factor = 12.3) ( ).
  • Formulation: Use 10% DMSO/40% PEG-300/50% saline for intraperitoneal administration ( ).
  • Endpoint Assays: Measure plasma half-life via LC-MS/MS and target engagement via PET imaging (e.g., 18F^{18}\text{F}-labeled analogs) ( ).

Advanced: How can machine learning enhance SAR exploration for this compound class?

Methodological Answer:

  • Dataset Curation: Compile IC50_{50}, logP, and topological polar surface area (TPSA) for 50+ analogs ( ).
  • Model Training: Use Random Forest or GNNs (graph neural networks) to predict activity against A2A_{2A} receptors ( ).
  • Validation: Apply SHAP (SHapley Additive exPlanations) to interpret feature importance (e.g., piperidinyl methyl groups contribute 35% to potency) ( ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.